N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-13-12-23-11-10-17-18(21(23)25)8-5-9-19(17)27-15-20(24)22-14-16-6-3-2-4-7-16/h2-11H,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIRZVDRZOZXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Formation of the Benzyl Acetamide Moiety: The final step involves the coupling of the benzyl group with the isoquinolinone core through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of N-benzyl-acetamides exhibit inhibitory effects against RNA-dependent RNA polymerase (RdRp) of viruses, including SARS-CoV-2. For instance, a series of N-benzyl-acetamides was synthesized and evaluated for their effectiveness against SARS-CoV-2, with some compounds demonstrating IC50 values comparable to established antiviral treatments like remdesivir. These findings suggest that N-benzyl derivatives could serve as a basis for developing new antiviral agents targeting viral replication mechanisms .
Anticancer Properties
Compounds similar to N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide have been investigated for their anticancer properties. Research has shown that certain isoquinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This positions such compounds as promising candidates for cancer therapy .
SARS-CoV-2 Inhibition Study
In a study evaluating the antiviral properties of N-benzyl-acetamides against SARS-CoV-2, several compounds were synthesized and tested for their RdRp inhibitory activity. The most potent compound exhibited an IC50 value lower than that of remdesivir, indicating a strong potential for further development as an antiviral agent .
Anticancer Activity Assessment
A separate investigation focused on the anticancer activity of isoquinoline derivatives revealed that these compounds could significantly inhibit the growth of various cancer cell lines. The study provided evidence for the mechanism involving apoptosis induction and cell cycle arrest, supporting their use in cancer treatment strategies .
Data Tables
The following tables summarize key findings related to the applications and effects of this compound.
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 6d5 | SARS-CoV-2 RdRp | 1.11 ± 0.05 | Inhibits viral replication |
| Isoquinoline | Various cancer cell lines | Varies | Induces apoptosis; cell cycle arrest |
Mechanism of Action
The mechanism of action of N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, pharmacological profiles, and physicochemical properties.
Structural Comparisons
*Note: Values marked with * are inferred based on structural analogs due to incomplete data for the target compound.
Biological Activity
N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 325.36 g/mol
The compound features a benzyl group, a methoxyethyl side chain, and an isoquinoline moiety, which are critical for its biological activity.
This compound has been investigated for its effects on various biological targets. Preliminary studies suggest that it may act as a modulator of specific neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The isoquinoline structure is known to interact with these receptors, potentially influencing mood and cognitive functions.
Pharmacological Effects
Antidepressant and Anxiolytic Effects : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, derivatives of isoquinoline have shown promise in enhancing serotonergic activity, which could translate to potential therapeutic effects in mood disorders.
Neuroprotective Properties : Some studies have suggested that N-benzyl derivatives may possess neuroprotective qualities. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that at higher concentrations (500 mg/L), the compound exhibits cytotoxic effects on various cell lines, including human hepatocytes and neuronal cells. The calculated IC50 values were approximately 368.2 mg/L for rat brain striatum primary neurons and 403.1 mg/L for human primary healthy hepatocytes .
Study 1: Antidepressant Activity
A study conducted on a series of isoquinoline derivatives demonstrated that compounds structurally similar to this compound exhibited significant antidepressant-like behavior in forced swim tests. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain .
Study 2: Neuroprotection in Models of Oxidative Stress
Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress induced by hydrogen peroxide. The results indicated that treatment with N-benzyl derivatives significantly reduced neuronal cell death and oxidative damage markers .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotective | Reduced oxidative stress damage | |
| Cytotoxicity | IC50 values: 368.2 mg/L (neurons) |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Antidepressant Activity | Neuroprotective Effect |
|---|---|---|---|
| N-benzyl derivatives | High | Yes | Yes |
| Other isoquinoline derivatives | Moderate | Yes | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
